molecular formula C6H5NO4S B6173977 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid CAS No. 2551120-08-0

2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B6173977
CAS RN: 2551120-08-0
M. Wt: 187.2
InChI Key:
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Description

2-(Methoxycarbonyl)-1,3-thiazole-5-carboxylic acid, commonly referred to as MTCA, is an organic compound belonging to the thiazole carboxylic acid family. It is a colorless solid that is soluble in water and alcohols and is used as an intermediate in the manufacture of pharmaceuticals and other products. MTCA has a wide range of applications in the scientific research field, including in biochemistry, physiology, and pharmacology, as well as in laboratory experiments. In

Mechanism of Action

The mechanism of action of MTCA is not fully understood, but it is believed to be related to its ability to bind to certain proteins, enzymes, and other biomolecules. This binding can alter the structure and function of these molecules, leading to changes in their activity and behavior. Additionally, MTCA has been shown to interact with certain hormones and receptors, suggesting that it may have an effect on physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of MTCA have been studied extensively. Studies have shown that MTCA can alter the activity of certain enzymes and proteins, leading to changes in their structure and function. Additionally, MTCA has been shown to interact with certain hormones and receptors, suggesting that it may have an effect on physiological processes.

Advantages and Limitations for Lab Experiments

MTCA has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be stored for long periods of time. Additionally, it is relatively non-toxic and has a low cost. However, MTCA can be unstable in certain environments and can degrade over time. Additionally, it is not suitable for use in certain types of experiments due to its low solubility in some solvents.

Future Directions

MTCA has potential future applications in a variety of fields. It could be used to study the structure and function of proteins, enzymes, and other biomolecules. Additionally, it could be used to investigate the role of hormones, receptors, and other physiological processes. Additionally, it could be used to study the properties of drugs and their effects on the human body. Finally, it could be used to develop new therapeutic agents for the treatment of various diseases.

Synthesis Methods

MTCA can be synthesized in a variety of ways, the most common being the reaction of thiourea and methoxyacetic acid. This reaction is typically carried out in the presence of an acid catalyst and a base, such as potassium hydroxide or sodium hydroxide. The reaction is known to produce a white crystalline product with an analytical purity of at least 97%.

Scientific Research Applications

MTCA has been used extensively in scientific research, particularly in the fields of biochemistry, physiology, and pharmacology. In biochemistry, MTCA has been used to study the structure and function of proteins, enzymes, and other biomolecules. In physiology, it has been used to investigate the role of hormones, receptors, and other physiological processes. In pharmacology, it has been used to study the properties of drugs and their effects on the human body.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid involves the reaction of 2-aminothiazole with ethyl chloroformate to form 2-(ethoxycarbonyl)thiazole, which is then hydrolyzed to form 2-(carboxymethyl)thiazole. The carboxymethyl group is then replaced with a methoxycarbonyl group using methoxycarbonyl chloride and triethylamine. Finally, the resulting compound is oxidized to form 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid.", "Starting Materials": [ "2-aminothiazole", "ethyl chloroformate", "sodium hydroxide", "methoxycarbonyl chloride", "triethylamine", "sodium nitrite", "sodium nitrate", "sulfuric acid" ], "Reaction": [ "2-aminothiazole is reacted with ethyl chloroformate in the presence of triethylamine to form 2-(ethoxycarbonyl)thiazole.", "2-(ethoxycarbonyl)thiazole is hydrolyzed with sodium hydroxide to form 2-(carboxymethyl)thiazole.", "2-(carboxymethyl)thiazole is reacted with methoxycarbonyl chloride and triethylamine to form 2-(methoxycarbonylmethyl)thiazole.", "2-(methoxycarbonylmethyl)thiazole is oxidized with a mixture of sodium nitrite, sodium nitrate, and sulfuric acid to form 2-(methoxycarbonyl)-1,3-thiazole-5-carboxylic acid." ] }

CAS RN

2551120-08-0

Molecular Formula

C6H5NO4S

Molecular Weight

187.2

Purity

95

Origin of Product

United States

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